

Physical and chemical properties of Methyl 3-(benzyloxy)-5-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-(benzyloxy)-5-hydroxybenzoate

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An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Methyl 3-(benzyloxy)-5-hydroxybenzoate**. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a robust predictive profile. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties

Methyl 3-(benzyloxy)-5-hydroxybenzoate is an aromatic ester with the chemical formula $C_{15}H_{14}O_4$ and a molecular weight of 258.28 g/mol .[\[1\]](#) Its structure features a central benzene ring substituted with a methyl ester group, a hydroxyl group, and a benzyloxy group.

Table 1: Physicochemical Properties of **Methyl 3-(benzyloxy)-5-hydroxybenzoate** and Related Compounds

Property	Methyl 3-(benzyloxy)-5-hydroxybenzoate	Methyl 3-hydroxybenzoate (for comparison)	Methyl 3,5-dihydroxybenzoate (for comparison)
Molecular Formula	C ₁₅ H ₁₄ O ₄	C ₈ H ₈ O ₃ [2] [3] [4] [5] [6]	C ₈ H ₈ O ₄
Molecular Weight	258.28 g/mol [1]	152.15 g/mol [3] [6] [7]	168.15 g/mol
CAS Number	54915-31-0 [1]	19438-10-9 [3] [4] [5] [6] [7]	2150-44-9 [2]
Appearance	Predicted: White to off-white solid	White solid [4]	Solid [2]
Melting Point	Not available	70-72 °C [4] [6] [7] [8]	167-170 °C [2]
Boiling Point	Not available	280-281 °C at 709 mmHg [4] [6] [7] [8]	Not available
Solubility	Predicted: Soluble in methanol, ethanol, DMSO, chloroform	Soluble in alcohol, chloroform, dimethyl sulfoxide, ethanol, and methanol. [4] [8] [9] [10] Slightly soluble in water. [9]	Slightly soluble in water. [11]

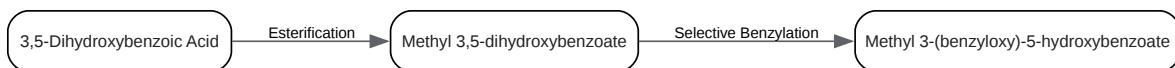
Synthesis and Experimental Protocols

A plausible synthetic route for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** involves a two-step process starting from 3,5-dihydroxybenzoic acid. The first step is an esterification to form the methyl ester, followed by a selective benzylation of one of the hydroxyl groups.

Proposed Synthetic Workflow

Benzyl Bromide (BnBr)
Base (e.g., K₂CO₃)

Methanol (CH₃OH)
Sulfuric Acid (H₂SO₄, cat.)



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Caption: Proposed two-step synthesis of **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.

Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate (Intermediate)

This protocol is adapted from a patented industrial process.[\[12\]](#)

- Esterification:
 - To a 100 L glass-lined reactor, add 50 L of methanol.
 - While stirring and maintaining the temperature between 5-10 °C, slowly add 500 mL of concentrated sulfuric acid.
 - Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.
 - Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

- Dissolve the residue in 10 L of ethyl acetate.
- Wash the organic layer twice with 20 L of saturated sodium bicarbonate solution, followed by a wash with 10 L of brine.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

- Purification:
 - Recrystallize the crude solid from a 5% methanol in water solution.
 - Dissolve the crude product in the solvent at 50 °C, then cool to 5-10 °C to induce crystallization.
 - Filter the crystals and dry under vacuum to obtain pure Methyl 3,5-dihydroxybenzoate.

Experimental Protocol: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate

This proposed protocol is based on standard benzylation procedures for phenols.

- Selective Benzylation:
 - In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF.
 - Add a mild base, such as potassium carbonate (K_2CO_3 , 1.1 equivalents), to the solution and stir for 30 minutes at room temperature.
 - Slowly add benzyl bromide (1 equivalent) to the reaction mixture.
 - Heat the mixture to a gentle reflux and monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture and filter to remove inorganic salts.
 - Concentrate the filtrate under reduced pressure.

- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.

Spectroscopic Data (Predicted)

As experimental spectra for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** are not readily available, the following data are predicted based on the analysis of structurally related compounds, including 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester and methyl 3-hydroxybenzoate.[\[11\]](#)

Table 2: Predicted Spectroscopic Data for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

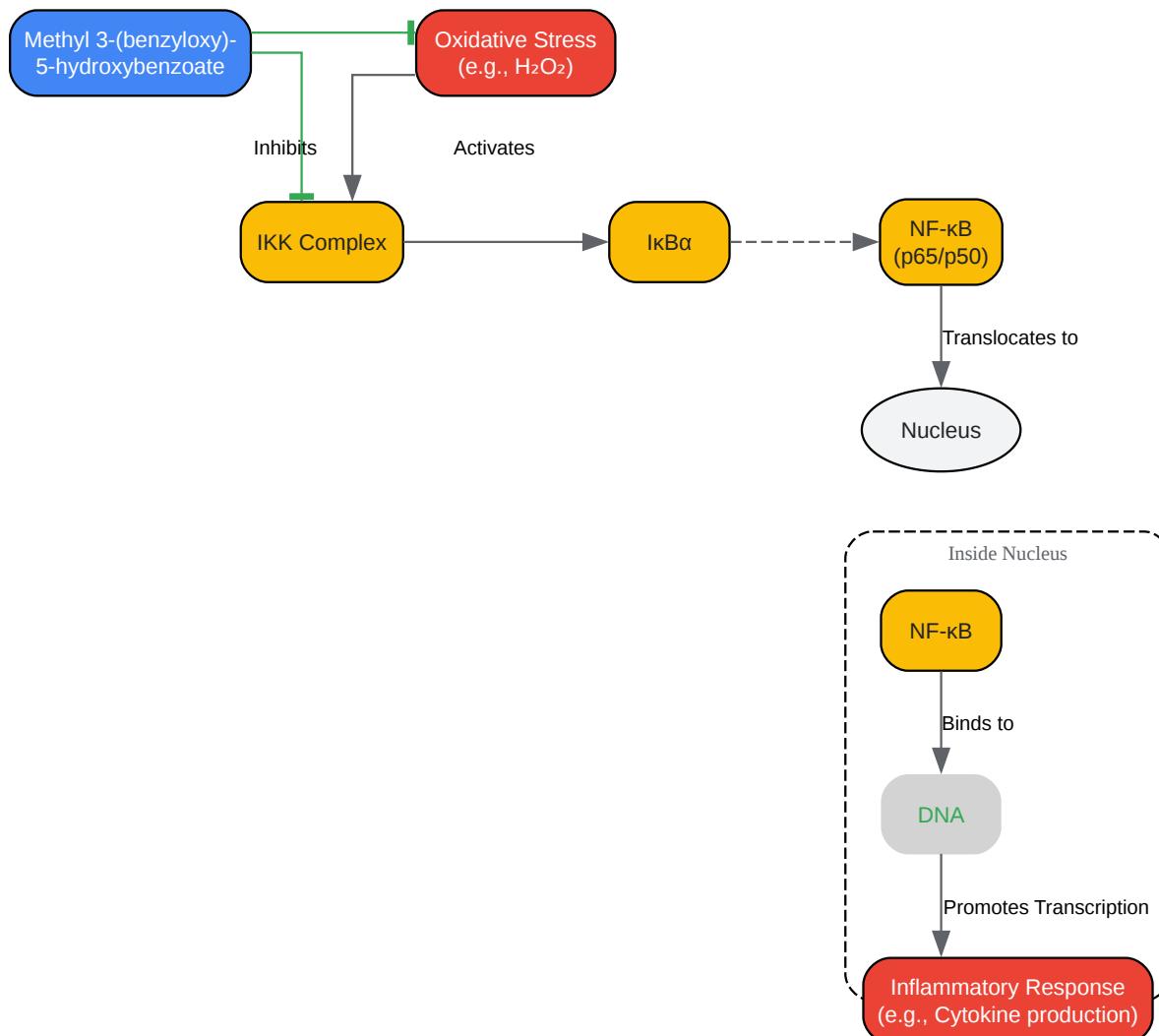
Technique	Predicted Data
¹ H NMR	δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~6.5-7.0 (m, 3H, Ar-H), δ ~5.1 (s, 2H, -OCH ₂ -), δ ~3.8 (s, 3H, -OCH ₃), δ ~5.0-6.0 (br s, 1H, -OH)
¹³ C NMR	δ ~167 (C=O), δ ~160 (C-O), δ ~136 (Ar-C), δ ~127-129 (Ar-C of benzyl), δ ~105-110 (Ar-C), δ ~70 (-OCH ₂ -), δ ~52 (-OCH ₃)
IR (cm ⁻¹)	~3400 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1715 (C=O stretch, ester), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch)
Mass Spec (m/z)	Predicted molecular ion [M] ⁺ at 258.08. Key fragments may include loss of the methoxy group ([M-31] ⁺), loss of the benzyl group ([M-91] ⁺), and the benzyl cation at 91.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**, its structural similarity to other phenolic compounds suggests it may possess antioxidant and other biological activities. For instance, methyl 3,4-dihydroxybenzoate has demonstrated neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.[\[13\]](#)

Predicted Antioxidant and Anti-inflammatory Activity

Many phenolic compounds exert their effects by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways. A potential mechanism of action could involve the inhibition of the NF- κ B signaling pathway, a key regulator of inflammation.



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Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Safety and Handling

Specific safety data for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** is not available. The following recommendations are based on data for structurally similar compounds like Methyl 3-hydroxybenzoate.[\[13\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
- First Aid:
 - If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
 - If on skin: Wash with plenty of soap and water.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This guide serves as a foundational resource for researchers interested in **Methyl 3-(benzyloxy)-5-hydroxybenzoate**. Further experimental validation of the predicted properties is recommended for any application in drug development or other scientific research.

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